3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide
Description
The compound 3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide features a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2 and a 4-oxo moiety. The propanamide side chain is modified with an N-{[4-(propan-2-yl)phenyl]methyl} group, introducing a lipophilic isopropylbenzyl motif. The 4-fluorophenyl group may enhance metabolic stability and binding affinity through electronegative and steric effects, while the isopropylbenzyl substituent could improve membrane permeability .
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propan-2-ylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O2/c1-17(2)19-5-3-18(4-6-19)16-27-24(31)11-12-29-13-14-30-23(25(29)32)15-22(28-30)20-7-9-21(26)10-8-20/h3-10,13-14,17,22-23,28H,11-12,15-16H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVBTPFTBAMNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-fluorophenyl group: This step may involve nucleophilic aromatic substitution or other suitable methods.
Attachment of the propanamide moiety: This can be done through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolo[1,5-a]pyrazine core.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogenating agents and nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound is primarily investigated for its role as an enzyme inhibitor , particularly targeting protein kinases. Protein kinases are crucial in various cellular processes, including cell growth and differentiation. The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer and inflammatory disorders.
Case Studies and Research Findings
- Cancer Treatment : A study highlighted the efficacy of pyrazolo[1,5-a]pyrazine derivatives, including our compound, in inhibiting cancer cell proliferation. The findings suggest that these compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways related to cell survival .
- Anti-inflammatory Applications : Another research effort focused on the anti-inflammatory properties of pyrazolo compounds. The studies demonstrated that these compounds could reduce inflammation markers in vitro, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .
- Enzyme Inhibition Studies : Detailed kinetic studies have been conducted to assess the inhibitory effects of this compound on various kinases. The results indicate a promising profile for selective inhibition, which is crucial for developing targeted therapies with minimal side effects .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo-Pyrazine/Pyrimidine Derivatives
Key Findings and Implications
Halogenated Aryl Groups: The target compound’s 4-fluorophenyl group contrasts with the 4-chlorophenyl in and 2,4-dichlorophenyl in . Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and enhance electronic interactions in target binding compared to bulkier chlorinated analogs .
Side Chain Modifications: The target’s isopropylbenzyl group offers greater lipophilicity than the 3,4-dimethoxyphenethyl group in , which may improve blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity: Pyrazolo[1,5-a]pyrimidines in exhibit antitrypanosomal activity, suggesting that the target’s pyrazolo-pyrazine core could similarly interact with parasitic enzymes. However, the absence of a trifluoromethyl group in the target may lower potency against specific targets . Crystallographic data from confirm that pyrazolo-pyrazinone derivatives adopt planar conformations, which may stabilize π-π stacking interactions in enzyme binding pockets.
Biological Activity
The compound 3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, target interactions, and potential therapeutic applications.
- Molecular Formula : C18H19FN4O2
- Molecular Weight : 342.4 g/mol
- Purity : Typically 95%
- IUPAC Name : 3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide
The primary target of this compound is the Neurokinin Receptor , which is a type of G protein-coupled receptor (GPCR) involved in various physiological processes such as pain perception and inflammation. The compound acts as an inhibitor of this receptor, potentially modulating neurogenic inflammation and pain pathways .
Biological Activity Overview
The biological activities of pyrazolo[1,5-a]pyrimidine derivatives, including the compound , have been extensively studied. Key findings include:
- Anticancer Potential :
- Enzymatic Inhibition :
- Photophysical Properties :
Case Studies
A review of literature reveals several case studies showcasing the biological activity of similar compounds:
Case Study 1: Anticancer Activity
A study investigated a series of pyrazolo[1,5-a]pyrimidines and their effects on HeLa cells (cervical cancer). The results indicated that compounds with specific substitutions exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxic effects .
Case Study 2: Enzymatic Inhibition
Research focused on the inhibition of α-glucosidase by pyrazolo derivatives showed that certain modifications increased inhibitory potency. The study reported IC50 values ranging from 0.5 to 10 µM for different derivatives .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
